2-(1H-benzimidazol-2-ylmethylsulfanyl)-1-benzylbenzimidazole
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Overview
Description
2-(1H-benzimidazol-2-ylmethylsulfanyl)-1-benzylbenzimidazole is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals
Preparation Methods
The synthesis of 2-(1H-benzimidazol-2-ylmethylsulfanyl)-1-benzylbenzimidazole typically involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(1H-benzimidazol-2-ylmethylsulfanyl)-1-benzylbenzimidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylmethylsulfanyl)-1-benzylbenzimidazole involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, leading to the disruption of essential biological processes in pathogens or cancer cells.
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one: Known for its antioxidant and antibacterial activities.
Bis(1H-benzimidazol-2-yl)benzoato]nickel(II): Used as a catalyst in organic synthesis.
4-(1H-benzo[d]imidazol-2-yl)aniline: Exhibits various pharmacological activities, including antiviral and antitumor properties.
Properties
CAS No. |
5667-72-1 |
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Molecular Formula |
C22H18N4S |
Molecular Weight |
370.5g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-1-benzylbenzimidazole |
InChI |
InChI=1S/C22H18N4S/c1-2-8-16(9-3-1)14-26-20-13-7-6-12-19(20)25-22(26)27-15-21-23-17-10-4-5-11-18(17)24-21/h1-13H,14-15H2,(H,23,24) |
InChI Key |
ZZIFTVIGRQUWPS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC4=NC5=CC=CC=C5N4 |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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